

OTS186935 Technical Support Center: Solubility and Experimental Guidance

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Compound of Interest		
Compound Name:	OTS186935	
Cat. No.:	B1682099	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of **OTS186935** and solutions to common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is OTS186935 and what is its mechanism of action?

A1: **OTS186935** is a potent and selective inhibitor of the protein methyltransferase SUV39H2, with an IC50 of 6.49 nM.[1][2][3] It functions by inhibiting the methylation of histone H2AX at lysine 134.[4][5][6] This methylation is a critical step for the subsequent phosphorylation of H2AX to form γ-H2AX, a key protein involved in the DNA damage response.[4][5][6] By inhibiting SUV39H2, **OTS186935** disrupts the DNA repair mechanism in cancer cells, potentially leading to increased sensitivity to chemo- and radiotherapy.[4][5][7]

Q2: What are the recommended solvents for preparing stock solutions of **OTS186935** hydrochloride for in vitro use?

A2: For in vitro experiments, **OTS186935** hydrochloride can be dissolved in DMSO or water.[2] [8] It is recommended to use newly opened, hygroscopic DMSO for the best results.[8] To aid dissolution, ultrasonication may be necessary.[1][8] For extended storage, it is advisable to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[8]



Q3: I am observing precipitation when preparing my OTS186935 solution. What should I do?

A3: If you observe precipitation or phase separation during preparation, gentle warming of the tube at 37°C and sonication can help to dissolve the compound.[8][9] Ensure that each solvent is added sequentially and the solution is clear before adding the next solvent, especially when preparing co-solvent formulations for in vivo studies.[8]

Q4: Can I use a suspended solution of OTS186935 for in vivo studies?

A4: Yes, a suspended solution can be used for oral and intraperitoneal injections.[8] A common formulation to achieve a suspended solution is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][8]

Troubleshooting Guide



Issue	Possible Cause	Recommended Solution
Difficulty dissolving OTS186935 hydrochloride in water or DMSO.	The compound may require energy to fully dissolve.	Use an ultrasonic bath to aid dissolution.[1][8] Gentle warming to 37°C can also be effective.[9] For DMSO, ensure it is a new, hygroscopic stock.
Precipitation observed in the stock solution upon storage.	The solution may be supersaturated or has undergone freeze-thaw cycles.	Before use, warm the solution to 37°C and sonicate to redissolve any precipitate.[8][9] It is highly recommended to prepare fresh solutions for experiments. For storage, aliquot into single-use vials to minimize freeze-thaw cycles.
Inconsistent results in in vivo studies.	Poor bioavailability due to suboptimal formulation or degradation of the compound.	For in vivo experiments, it is recommended to prepare fresh solutions daily.[8] Consider using a clear solution formulation with SBE-β-CD or corn oil for improved solubility and stability.[1][8] Be cautious with the corn oil formulation if the dosing period exceeds half a month.[8]

Quantitative Solubility Data

In Vitro Solubility of OTS186935 Hydrochloride



Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
Water	50 mg/mL	95.73 mM	Requires sonication.
DMSO	25 mg/mL	47.86 mM	Requires sonication; use of new, hygroscopic DMSO is recommended.[2][8]

In Vivo Formulations for OTS186935 Hydrochloride

Formulation (v/v)	Resulting Concentration	Solution Appearance	Recommended Use
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	2.08 mg/mL (3.98 mM)	Suspended Solution	Oral and intraperitoneal injections. Requires sonication.[1][8]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL (≥ 3.98 mM)	Clear Solution	Intravenous administration.[1][8]
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (≥ 3.98 mM)	Clear Solution	Intravenous administration. Use with caution for dosing periods longer than two weeks.[1][8]

Experimental Protocols & Methodologies

Protocol for Preparing a 2.08 mg/mL Suspended Solution for In Vivo Studies

This protocol is for preparing a 1 mL working solution.



- Prepare a 20.8 mg/mL stock solution of **OTS186935** hydrochloride in DMSO.
- Take 100 μ L of the DMSO stock solution and add it to 400 μ L of PEG300.
- Mix the solution thoroughly until it is even.
- Add 50 μL of Tween-80 to the mixture and mix again until even.
- Add 450 μL of saline to bring the total volume to 1 mL.

This protocol is for preparing a 1 mL working solution.

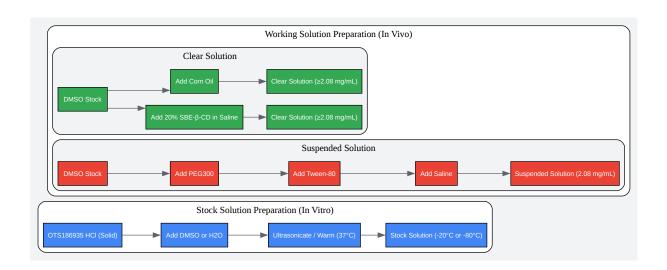
• The final solution is a suspension and may require sonication before administration.[8]

Protocol for Preparing a \geq 2.08 mg/mL Clear Solution with SBE- β -CD for In Vivo Studies

- Prepare a 20.8 mg/mL stock solution of **OTS186935** hydrochloride in DMSO.
- Prepare a 20% SBE-β-CD solution in saline.
- Take 100 μL of the DMSO stock solution and add it to 900 μL of the 20% SBE- β -CD in saline.
- Mix the solution thoroughly until it is clear and even.[8]

Visualizations

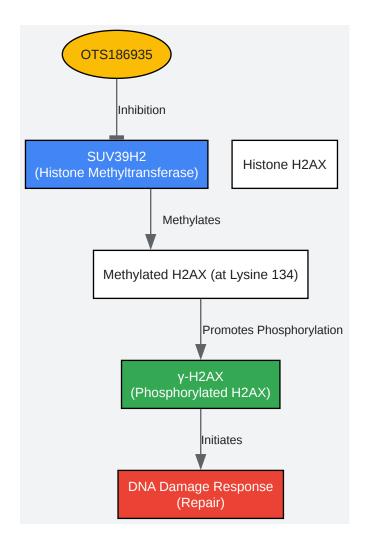




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Caption: Workflow for the preparation of OTS186935 solutions.





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Caption: OTS186935 inhibits the SUV39H2 signaling pathway.

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